Diethyl {[(4-bromophenyl)amino](4-hydroxyphenyl)methyl}phosphonate
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Overview
Description
Diethyl {(4-bromophenyl)aminomethyl}phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phosphonate group, a bromophenyl group, and a hydroxyphenyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {(4-bromophenyl)aminomethyl}phosphonate typically involves a multi-step process. One common method is the Kabachnik–Fields reaction, which involves the reaction of an aldehyde (such as 4-bromobenzaldehyde), an amine (such as 4-hydroxyaniline), and diethyl phosphite. This reaction is usually carried out under solvent-free conditions at room temperature using a catalyst like nano Cu₂O .
Industrial Production Methods
In an industrial setting, the production of Diethyl {(4-bromophenyl)aminomethyl}phosphonate may involve scaling up the Kabachnik–Fields reaction. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Diethyl {(4-bromophenyl)aminomethyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through reactions like the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are often used in Suzuki–Miyaura coupling reactions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Diethyl {(4-bromophenyl)aminomethyl}phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the development of corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of Diethyl {(4-bromophenyl)aminomethyl}phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions, making it effective as a corrosion inhibitor. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- Diethyl {(4-chlorophenyl)aminomethyl}phosphonate
- Diethyl {(4-methoxyphenyl)aminomethyl}phosphonate
- Diethyl {(4-isopropylphenyl)aminomethyl}phosphonate}
Uniqueness
Diethyl {(4-bromophenyl)aminomethyl}phosphonate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. Its combination of antioxidant and antimicrobial properties also sets it apart from other similar compounds .
Properties
Molecular Formula |
C17H21BrNO4P |
---|---|
Molecular Weight |
414.2 g/mol |
IUPAC Name |
4-[(4-bromoanilino)-diethoxyphosphorylmethyl]phenol |
InChI |
InChI=1S/C17H21BrNO4P/c1-3-22-24(21,23-4-2)17(13-5-11-16(20)12-6-13)19-15-9-7-14(18)8-10-15/h5-12,17,19-20H,3-4H2,1-2H3 |
InChI Key |
GPKLPSNUHWGDPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)O)NC2=CC=C(C=C2)Br)OCC |
Origin of Product |
United States |
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